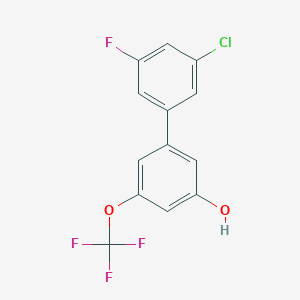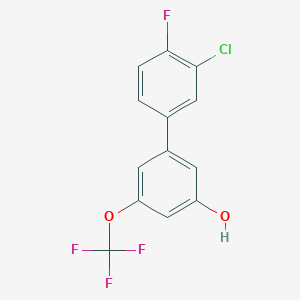
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-2-yl)-3-trifluoromethylphenol (NTP) is a chemical compound with the molecular formula C13H9F3O. It is a colorless solid that is soluble in organic solvents. NTP has a wide range of applications in scientific research and is used as a reagent in organic synthesis. It is also used as a catalyst in organic reactions and as a stabilizing agent in the production of polymers.
Wirkmechanismus
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research due to its electron-rich nature. 5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% is an electron-rich aromatic compound, which means it can donate electrons to other molecules in a reaction. This property makes it an effective catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used in research to study the effects of drugs on the central nervous system and to study the effects of environmental pollutants on the immune system. It has also been used in research to study the effects of hormones on the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it can be easily synthesized and purified. Additionally, it is an electron-rich aromatic compound, which makes it an effective catalyst in a variety of organic reactions. However, 5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% has a wide range of potential applications in scientific research. It could be used in the development of novel drugs, in the study of environmental pollutants, and in the study of hormones and their effects on the reproductive system. Additionally, it could be used in the development of new catalysts for organic reactions and as a stabilizing agent in the production of polymers. It could also be used in the development of new materials for use in medical devices.
Synthesemethoden
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% can be synthesized from the reaction of 5-bromo-2-naphthol and 3-trifluoromethylbenzene in the presence of a base. This reaction produces a mixture of 5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% and 2-trifluoromethyl-5-naphthol, which can be separated using column chromatography. The isolated 5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% can then be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% is widely used in scientific research due to its unique properties. It has been used as a reagent in a variety of organic reactions, such as the synthesis of tetrahydrofuran derivatives, the synthesis of alkyl halides, and the synthesis of aryl halides. 5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95% has also been used as a catalyst in the synthesis of polymers and as a stabilizing agent in the production of polymers.
Eigenschaften
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)15-8-14(9-16(21)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEFBWHKTAWCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686638 |
Source


|
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-00-9 |
Source


|
| Record name | 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














